![molecular formula C18H14N6O2 B2770929 2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide CAS No. 1775364-76-5](/img/structure/B2770929.png)
2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides, which are widely used as reagents for the synthesis of heterocyclic compounds . These halides can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a triazole ring, a pyridazine ring, and a phenyl group . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, the IR spectrum of similar compounds has shown the presence of two signals for C=O groups . The 1H-NMR spectrum of related compounds has shown two singlet peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the yield of similar compounds has been found to be around 48.6% . The 1H NMR (500 MHz, CDCl3) δ of similar compounds has been found to be 7.97–7.92 (m, 3H, Ph-H), 7.47 (d, J = 8.7 Hz, 2H, Ph-H), 7.40–7.36 (m, 1H, Ph-H), 7.32–7.26 (m, 2H, Ph-H), 4.76 (s, 2H, –CH2–), 2.59 (s, 3H, –CH3) .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds structurally related to 2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide have been investigated for their antimicrobial properties. For instance, novel [1,2,4]triazolo[4,3-b]pyridazine derivatives, similar in structure, have been shown to exhibit significant antimicrobial activity against various bacteria and fungi, including Escherichia coli and Candida albicans (Hassan, 2013).
Anti-Asthmatic and Respiratory Diseases Treatment
Some derivatives of [1,2,4]triazolo[4,3-b]pyridazine, related to the chemical , have demonstrated potential in the treatment of asthma and other respiratory diseases. Specifically, certain compounds in this class were found to inhibit platelet activating factor (PAF)-induced bronchoconstriction in animal models, indicating their potential utility in respiratory disease treatment (Kuwahara et al., 1997).
Antiviral Activity
The related compound 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine has shown promise in antiviral research, particularly against hepatitis A virus (HAV). Certain derivatives have been evaluated for their antiviral activity, with one compound demonstrating significant effectiveness against HAV in vitro (Shamroukh & Ali, 2008).
Antihistaminic and Anti-Inflammatory Activities
Compounds within the [1,2,4]triazolo[4,3-b]pyridazine family have been synthesized and assessed for their antihistaminic activity and effects on eosinophil infiltration, a key factor in allergic responses. Some of these compounds have shown both antihistaminic and anti-inflammatory properties, making them potential candidates for treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antineoplastic Activities
The broader class of compounds including 2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide has been explored for potential antineoplastic (anticancer) activities. Some derivatives have shown moderate activity against certain cancer cell lines, indicating their potential in cancer therapy research (Ross, 1967).
Eigenschaften
IUPAC Name |
2-oxo-N-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17-13(7-4-10-19-17)18(26)20-11-16-22-21-15-9-8-14(23-24(15)16)12-5-2-1-3-6-12/h1-10H,11H2,(H,19,25)(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWLENXKRQTKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CNC4=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

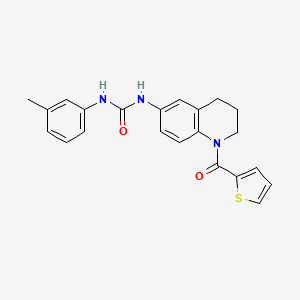
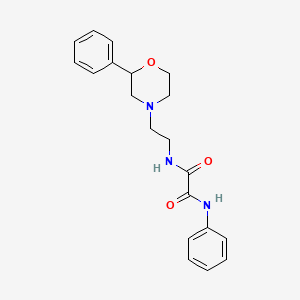
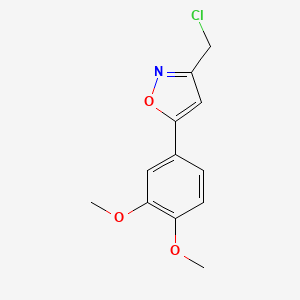
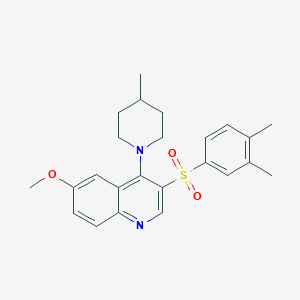
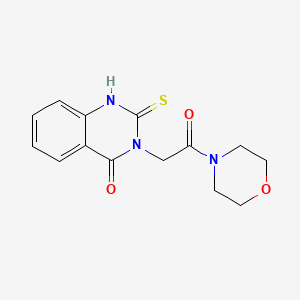
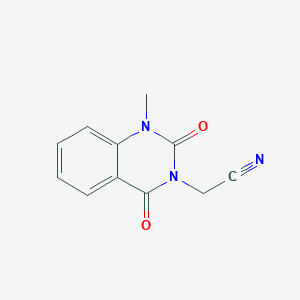
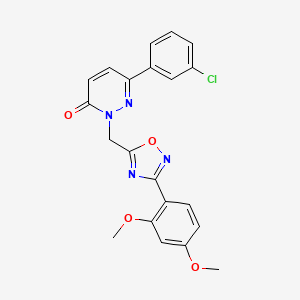
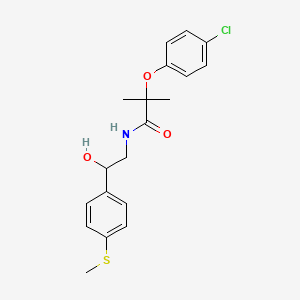
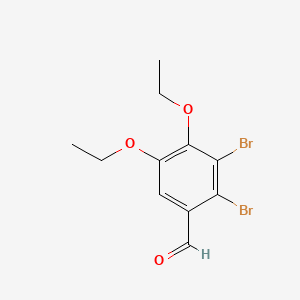
![5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2770864.png)
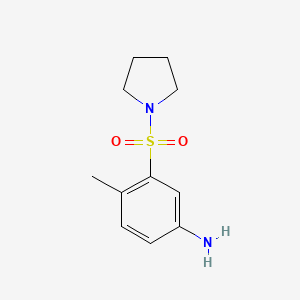
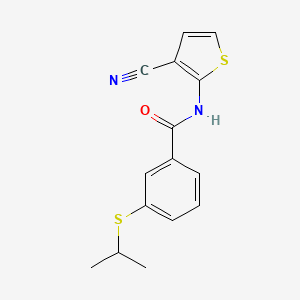
![4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2770868.png)
![5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770869.png)